molecular formula C4H9N3O2 B1666423 2-(2-Azidoethoxy)ethanol CAS No. 139115-90-5

2-(2-Azidoethoxy)ethanol

Cat. No. B1666423
M. Wt: 131.13 g/mol
InChI Key: CGJFKQFYZOARRV-UHFFFAOYSA-N
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Description

2-(2-Azidoethoxy)ethanol, also known as Azido-PEG2-alcohol, is a PEG linker containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of 2-(2-Azidoethoxy)ethanol involves the reaction of 2-(2-chloroethoxy)ethanol with sodium azide . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of 2-(2-Azidoethoxy)ethanol is C4H9N3O2 . It has an average mass of 131.133 Da and a mono-isotopic mass of 131.069473 Da .


Chemical Reactions Analysis

The azide group in 2-(2-Azidoethoxy)ethanol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

2-(2-Azidoethoxy)ethanol is a liquid with a yellowish color . It has 5 H-bond acceptors, 1 H-bond donor, and 5 freely rotating bonds . Its ACD/LogP is -0.51, and its ACD/LogD (pH 5.5 and 7.4) is -0.09 . It has a polar surface area of 42 Å^2 .

Scientific Research Applications

  • Transdermal Drug Delivery Systems : A study by Suwanpidokkul, Thongnopnua, and Umprayn (2004) investigated the effects of vehicles, enhancers, and polymer membranes on the permeation of 3-azido-3-deoxythymidine (AZT) across cadaver pig skin. Their findings suggest potential applications in developing transdermal drug delivery systems (Suwanpidokkul, Thongnopnua, & Umprayn, 2004).

  • Biofuel Production : Research by Hormilleja et al. (2014) on the combined production and purification of hydrogen using ethanol suggests its application in biofuel production technologies (Hormilleja, Durán, Plou, Herguido, & Peña, 2014).

  • Chemical Actinometry : Bunce, LaMarre, and Vaish (1984) explored the photorearrangement of azoxybenzene in ethanolic solution, which can be applied in chemical actinometry (Bunce, LaMarre, & Vaish, 1984).

  • Electrochemical Studies : Zhou et al. (2010) studied the electrooxidation of ethanol on a Pd electrode in alkaline media, providing insights into electrochemical processes and catalysis (Zhou, Wang, Lin, Tian, & Sun, 2010).

  • Medical Applications : Kirschner et al. (2007) investigated the transdermal resorption of an ethanol- and 2-propanol-containing skin disinfectant, which has relevance in medical practices (Kirschner, Lang, Breuer, Breuer, Schulze Gronover, Zwingers, Böttrich, Arndt, Brauer, Hintzpeter, Burmeister, & Fauteck, 2007).

  • Thermodynamic and Ultrasonic Studies : Research by Begum et al. (2013) on the thermodynamic, ultrasonic, and FT-IR studies of binary liquid mixtures including 2-ethoxy ethanol can be applied in material science and chemistry (Begum, Sri, Kumar, & Rambabu, 2013).

  • Environmental and Health Monitoring : B'hymer et al. (2003) developed a procedure for quantifying a biomarker in human urine samples, relevant for monitoring human exposure to industrial applications (B'hymer, Cheever, Butler, & Brown, 2003).

  • Chemical Education : Feierabend and Eilks (2011) discussed using ethanol as a topic in chemistry education, highlighting its societal dimensions (Feierabend & Eilks, 2011).

  • Catalysis and Chemical Reactions : Li et al. (2012) explored the deoxygenation of ethanol over a supported Ni2P/SiO2 catalyst, providing insights into catalysis and chemical reaction mechanisms (Li, Bui, Zhao, Oyama, Dou, & Shen, 2012).

  • Chemical Kinetics and Combustion : Mittal et al. (2014) investigated the autoignition of ethanol, providing data crucial for understanding combustion processes and chemical kinetics (Mittal, Burke, Davies, Parajuli, Metcalfe, & Curran, 2014).

Safety And Hazards

2-(2-Azidoethoxy)ethanol is classified under GHS07 for safety . The hazard statements include H319, H335, H302+H312+H332, and H315 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used .

properties

IUPAC Name

2-(2-azidoethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJFKQFYZOARRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73342-16-2
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73342-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90464632
Record name 2-(2-azidoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azidoethoxy)ethanol

CAS RN

139115-90-5
Record name 2-(2-azidoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-azidoethoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-(2-chloro-ethoxy)-ethanol (15 g, 0.12 mol) and sodium azide (15.7 g, 2 equiv.) in H2O (50 ml) was heated at 90° C. for 16 h. The reaction mixture was cooled down to RT then extracted with CH2Cl2 (6×50 ml). The combined organic layers were dried over MgSO4 and filtrated. The solvents were removed under reduced pressure to give azide 2 as a colorless liquid (15 g, 95%). 1H and 13C NMR spectra matched the literature data (Cheng, H. et al. J. Med. Chem. 2005, 48, 645-653).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 10.0 grams of 2-(2-chloroethoxy)ethanol in 50 mL of deionized water was treated with 10.4 grams (2 eq) of sodium azide, and the reaction mixture was heated at 80° C. for 48 hours. The solution was cooled to room temperature, saturated with sodium chloride and extracted with 3×50 mL of ether. The combined organics were dried over anhydrous sodium sulfate, filtered and concentrated to give 7.25 grams (69%) of the desired product as a clear, colorless oil. 1H NMR (400 MHz, CDCl3): δ=2.05 (t, J=6.4 Hz, 1H, OH), 3.42 (t, J=5 Hz, 2H), 3.63 (dd, J=4.4, 5.6 Hz), 3.71 (dd, J=4.4, 4.8 Hz, 2H), 3.77 (dt, J=4.4, 6 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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